molecular formula C25H32ClN3O5S B2532911 N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1216383-87-7

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride

Cat. No.: B2532911
CAS No.: 1216383-87-7
M. Wt: 522.06
InChI Key: QFESYFWMXPOTMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C25H32ClN3O5S and its molecular weight is 522.06. The purity is usually 95%.
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Scientific Research Applications

DNA Binding and Cellular Staining Applications

Benzothiazole derivatives, like Hoechst 33258, a well-known minor groove binder, have been extensively used for DNA staining due to their strong affinity for AT-rich sequences in the DNA minor groove. These compounds are utilized in plant cell biology for chromosome and nuclear staining, and in flow cytometry for analyzing nuclear DNA content values. Their application extends to radioprotection and as topoisomerase inhibitors, indicating their potential in drug design and molecular biology research (Issar & Kakkar, 2013).

Antitumor Activity

Imidazole and benzothiazole derivatives have shown promise in the search for new antitumor drugs. Some derivatives have progressed beyond preclinical testing stages, underscoring their potential in developing treatments for cancer (Iradyan et al., 2009).

Synthetic Routes and Chemical Properties

Research on thiophene analogues of benzothiazoles has provided insights into their potential carcinogenicity and has helped in understanding the synthetic routes and chemical properties of these compounds, which could be valuable in designing new therapeutic agents with reduced toxicity (Ashby et al., 1978).

Pharmacological Activities

Benzothiazoles have a wide range of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and antitumor effects. This diverse activity profile makes benzothiazole a key scaffold in medicinal chemistry, inspiring the development of new drugs based on this nucleus (Sumit et al., 2020).

Optoelectronic Materials

Benzothiazole derivatives have been explored for their applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. This research indicates the potential of benzothiazole-based materials in developing 'metal-free' infrared emitters for advanced electronic applications (Squeo & Pasini, 2020).

Mechanism of Action

Properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O5S.ClH/c1-16-12-17(2)23-19(13-16)26-25(34-23)28(7-6-27-8-10-33-11-9-27)24(29)18-14-20(30-3)22(32-5)21(15-18)31-4;/h12-15H,6-11H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFESYFWMXPOTMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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